

# 1-Bromo-4-chlorobutane physical and chemical properties

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## Compound of Interest

Compound Name: **1-Bromo-4-chlorobutane**

Cat. No.: **B103958**

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An In-depth Technical Guide to **1-Bromo-4-chlorobutane**: Properties, Synthesis, and Applications

## Introduction

**1-Bromo-4-chlorobutane** (CAS No: 6940-78-9) is a bifunctional halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.<sup>[1][2]</sup> Its molecular structure, featuring both a bromine and a chlorine atom on a terminal four-carbon chain, allows for selective chemical transformations, making it a valuable building block for pharmaceuticals, agrochemicals, and specialty chemicals.<sup>[1][3][4][5]</sup> This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key applications for researchers and drug development professionals.

## Physical and Chemical Properties

**1-Bromo-4-chlorobutane** is a colorless to pale yellow liquid at room temperature with a characteristic odor associated with alkyl halides.<sup>[2][3][6]</sup> It is a flammable liquid and should be handled with appropriate safety precautions.<sup>[7][8]</sup>

## Quantitative Data Summary

The key physical and chemical properties of **1-Bromo-4-chlorobutane** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> BrCl	[1][6][8][9]
Molecular Weight	171.46 g/mol	[1][8][9]
CAS Number	6940-78-9	[1][9]
Appearance	Colorless to light yellow liquid	[2][3][10][11]
Density	1.488 g/mL at 25 °C	[1][12][13][14][15]
Boiling Point	80 - 82 °C at 30 mmHg	[1][9][12][15]
~175 °C at 760 mmHg	[14][16]	
Flash Point	60 °C (140 °F)	[9][13][16]
Refractive Index (n <sub>20/D</sub> )	1.4875 - 1.488	[1][10][12][14]
Solubility	Slightly soluble in water; miscible with common organic solvents like ethanol, ether, chloroform, and acetone.	[2][3][6][13][15][17]
Vapor Pressure	2.6 ± 0.3 mmHg at 25°C	[12][17]

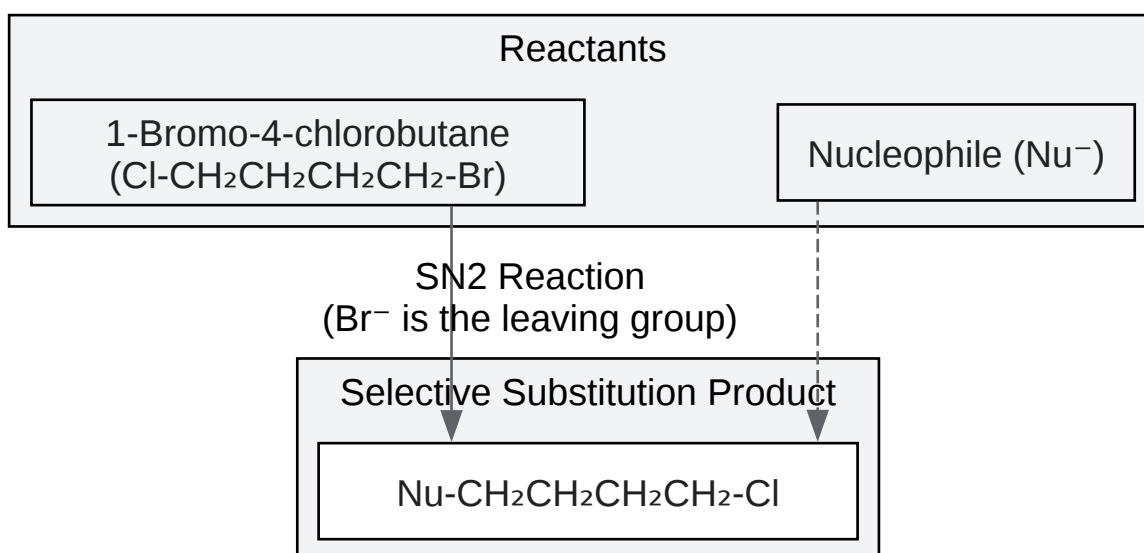
## Chemical Profile and Reactivity

The chemical behavior of **1-Bromo-4-chlorobutane** is dominated by the presence of two different halogen atoms. This dual functionality is key to its utility in multi-step organic synthesis.[1]

- Nucleophilic Substitution: The carbon-bromine bond is generally more reactive (weaker and longer) than the carbon-chlorine bond, making bromine a better leaving group. This differential reactivity allows for selective nucleophilic substitution reactions, where a nucleophile can replace the bromine atom while leaving the chlorine atom intact for subsequent transformations.[5] This property is invaluable for constructing complex molecules in a controlled, stepwise manner.[3][5][9]

- Cyclization Reactions: As a bifunctional molecule, it is frequently used to introduce four-carbon units and synthesize cyclic compounds.[3]
- Applications in Synthesis: It is a critical intermediate in the production of various pharmaceuticals, including novel spirohydantoin derivatives being investigated as multireceptor-active antipsychotic and antidepressant agents.[1][4][15] It also finds use in the synthesis of agrochemicals and fine chemicals.[4]

Below is a diagram illustrating the general principle of selective nucleophilic substitution.



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Diagram 1: Selective Nucleophilic Substitution Pathway.

## Experimental Protocols

Proper handling, storage, and experimental procedures are crucial for safety and successful outcomes when working with **1-Bromo-4-chlorobutane**.

## Handling and Storage

- Handling: Use in a well-ventilated area.[7] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][18]

Keep away from heat, sparks, and open flames, as it is a flammable liquid.[7][18][19] All equipment should be grounded to prevent static discharge.[7][20]

- Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[2][7][9] The recommended storage temperature is generally below +30°C.[12][15]

## Synthesis Protocol

A common laboratory synthesis involves the reaction of (benzyloxy)acetic acid with an excess of a dihaloalkane in the presence of a strong base.[13][15][21]

Materials:

- Diisopropylamine
- n-Butyllithium (1.6 M in hexane)
- (Benzyl)acetic acid
- 1-Bromo-3-chloropropane (Note: The source refers to this, but the context implies formation of the target molecule; this is a generalized procedure for alkylation)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- 6 M Hydrochloric acid
- Saturated brine
- Anhydrous magnesium or sodium sulfate

Procedure:

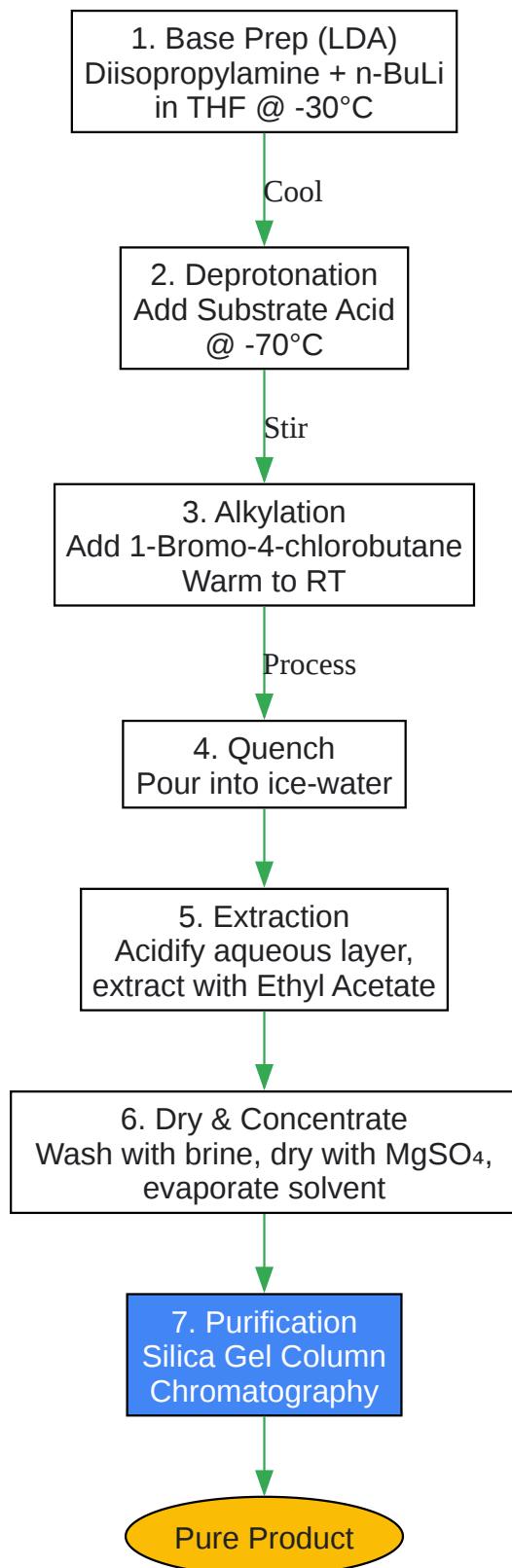
- Base Preparation: A solution of diisopropylamine in anhydrous THF is cooled to -30°C. n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).[13][15]

- Deprotonation: The reaction is further cooled to -70°C, and a solution of (benzyloxy)acetic acid in THF is added dropwise. The mixture is stirred for another 30 minutes.[13][15]
- Alkylation: **1-Bromo-4-chlorobutane** (or a suitable precursor) is added at -70°C. The reaction is stirred for 30 minutes at this temperature and then allowed to warm to room temperature and stirred for an additional 2 hours.[13][15]
- Work-up: The reaction mixture is quenched by pouring it into ice-cold water and washed with ethyl acetate.[15][21]
- Acidification & Extraction: The aqueous layer is acidified to a pH of 3-4 with 6 M HCl and extracted with ethyl acetate.[13][15][21]
- Drying and Concentration: The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[3][15][21]
- Purification: The crude product is purified by silica gel column chromatography to yield the final product as a colorless oil.[3][13][15]

An alternative industrial method involves the hydrochlorination of a cyclic ether like tetrahydrofuran, followed by reaction with a brominating agent.[13][22]

## Synthesis and Purification Workflow

The following diagram outlines the key steps in the laboratory synthesis and purification of an alkylated product using **1-Bromo-4-chlorobutane**.

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